Superior In Vivo Survival Benefit in Influenza A Infection Model Compared to Oseltamivir
In a mouse model of lethal influenza A virus (IAV) infection, oral treatment with (E/Z)-methyl mycophenolate (referred to as MAE) at 10 mg/kg/day resulted in a 60% survival rate at day 14. This outcome was superior to the standard-of-care neuraminidase inhibitor oseltamivir, which provided a 40% survival rate at the same dose (10 mg/kg/day) [1].
| Evidence Dimension | In vivo survival rate in lethal influenza A mouse model |
|---|---|
| Target Compound Data | 60% survival on day 14 (10 mg/kg/day, oral) |
| Comparator Or Baseline | Oseltamivir: 40% survival on day 14 (10 mg/kg/day, oral) |
| Quantified Difference | 20 percentage-point absolute improvement in survival |
| Conditions | Lethal influenza A virus (PR/8 strain) infection in mice; treatment for 5 days, monitored for 14 days |
Why This Matters
This demonstrates a superior efficacy profile for MAE over a current clinical antiviral drug in a preclinical model, providing a strong rationale for its procurement in influenza research.
- [1] Wang Z, Sun L, Zhao H, et al. Inhibition Effects and Mechanisms of Marine Compound Mycophenolic Acid Methyl Ester against Influenza A Virus. *Mar. Drugs*. 2024;22(5):190. View Source
